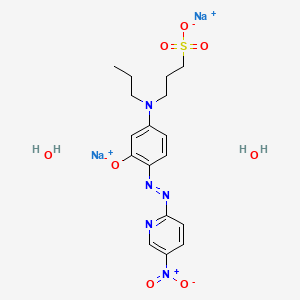
Nitro-PAPS (disodium dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitro-PAPS (disodium dihydrate) is a highly sensitive colorimetric reagent primarily used for the detection of iron (Fe(II)) in various samples. It has a maximal absorption wavelength of 592 nm, making it suitable for the determination of iron in serum and other biological samples. Additionally, it can be used to detect micro molar levels of copper, zinc, nickel, cobalt, and vanadium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PAPS (disodium dihydrate) involves the reaction of 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Nitro-PAPS (disodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and dried to obtain the disodium dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Nitro-PAPS (disodium dihydrate) primarily undergoes complexation reactions with metal ions. It forms stable complexes with iron (Fe(II)), copper, zinc, nickel, cobalt, and vanadium, which can be detected colorimetrically .
Common Reagents and Conditions
The common reagents used in these reactions include the metal ions (Fe(II), Cu, Zn, Ni, Co, V) and the Nitro-PAPS reagent itself. The reactions are typically carried out in aqueous solutions under controlled pH conditions to ensure the formation of stable complexes .
Major Products Formed
The major products formed from these reactions are the metal-Nitro-PAPS complexes, which exhibit distinct color changes that can be measured spectrophotometrically. These complexes are used for the quantitative determination of the respective metal ions in various samples .
Scientific Research Applications
Nitro-PAPS (disodium dihydrate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Nitro-PAPS (disodium dihydrate) involves the formation of a complex with metal ions. The compound contains a pyridylazo group that binds to the metal ion, resulting in a color change that can be measured spectrophotometrically. This color change is due to the alteration in the electronic structure of the compound upon binding to the metal ion .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP): Another colorimetric reagent used for the detection of metal ions.
2-(5-Chloro-2-pyridylazo)-5-diethylaminophenol (Cl-PADAP): Similar to Br-PADAP, used for metal ion detection.
2-(5-Nitro-2-pyridylazo)-5-diethylaminophenol (Nitro-PADAP): A variant of Nitro-PAPS with different substituents on the phenol ring.
Uniqueness
Nitro-PAPS (disodium dihydrate) is unique due to its high sensitivity and specificity for iron (Fe(II)) detection. Its maximal absorption wavelength of 592 nm allows for precise and accurate measurements, making it a preferred choice in various analytical applications .
Properties
Molecular Formula |
C17H23N5Na2O8S |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C17H21N5O6S.2Na.2H2O/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
VJDLDDQLRNWBDX-UHFFFAOYSA-L |
Canonical SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


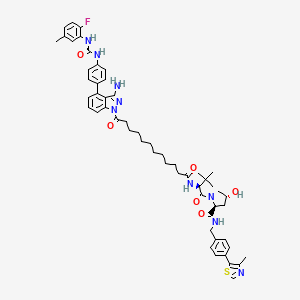

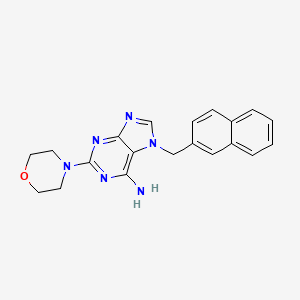

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
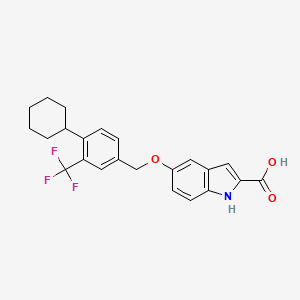
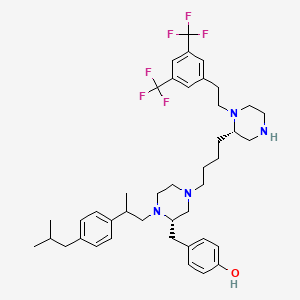
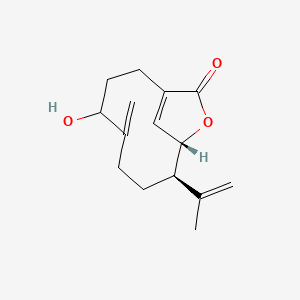
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)

![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
